molecular formula C11H13FO2 B7978466 3-Butoxy-5-fluorobenzaldehyde

3-Butoxy-5-fluorobenzaldehyde

Cat. No.: B7978466
M. Wt: 196.22 g/mol
InChI Key: VJBMJKQPZIBQBV-UHFFFAOYSA-N
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Description

3-Butoxy-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile building block in advanced organic synthesis. Its molecular structure, featuring an electron-withdrawing aldehyde group and an electron-donating butoxy group on a fluorine-substituted aromatic ring, provides multiple handles for chemical modification, making it a valuable intermediate for constructing complex molecules . This compound is primarily used in research and development for the synthesis of pharmaceuticals and specialty materials. The incorporation of fluorine into organic scaffolds is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . As a high-purity intermediate, this compound is instrumental in exploring structure-activity relationships and developing novel active pharmaceutical ingredients (APIs) . Researchers utilize this chemical for various reactions, including condensations, reductions, and oxidations, to create targeted molecular architectures. The product is labeled with the appropriate GHS warning and signal word. It is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-butoxy-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-3-4-14-11-6-9(8-13)5-10(12)7-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBMJKQPZIBQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The reaction conditions are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: 3-Butoxy-5-fluorobenzoic acid

    Reduction: 3-Butoxy-5-fluorobenzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Butoxy-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butoxy-5-fluorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it may exert its effects by:

    Inhibiting enzymes: Binding to active sites and inhibiting enzyme activity.

    Modulating signaling pathways: Affecting pathways involved in cell growth and apoptosis.

    Interacting with cellular membranes: Altering membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-butoxy-5-fluorobenzaldehyde with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)* Potential Applications
This compound 3-butoxy, 5-fluoro Aldehyde ~196.2 (estimated) Drug intermediates, ligands
3-Fluoro-4-methoxybenzaldehyde 3-fluoro, 4-methoxy Aldehyde ~168.1 Photocatalysis, organic synthesis
5-Bromo-4-fluoro-2-hydroxybenzaldehyde 5-bromo, 4-fluoro, 2-hydroxy Aldehyde, hydroxyl ~233.0 Antimicrobial agents, dyes
3-Chloro-5-fluoro-4-hydroxybenzaldehyde 3-chloro, 5-fluoro, 4-hydroxy Aldehyde, hydroxyl ~190.6 Pharmaceutical precursors

*Molecular weights calculated based on substituent contributions.

Key Comparisons

Halogen Differences: Bromine in 5-bromo-4-fluoro-2-hydroxybenzaldehyde increases molecular weight and polarizability compared to fluorine, favoring applications in heavy-atom-containing dyes or X-ray crystallography. Chlorine in 3-chloro-5-fluoro-4-hydroxybenzaldehyde may enhance electrophilic substitution reactivity.

Hydrogen Bonding and Solubility: Hydroxyl groups in 5-bromo-4-fluoro-2-hydroxybenzaldehyde and 3-chloro-5-fluoro-4-hydroxybenzaldehyde enable hydrogen bonding, increasing aqueous solubility but reducing stability under acidic conditions. In contrast, the absence of hydroxyl groups in this compound may improve stability in non-polar solvents.

Applications: Pharmaceuticals: Fluorinated aldehydes like this compound are precursors for kinase inhibitors or anti-inflammatory agents, leveraging fluorine’s metabolic stability . Agrochemicals: The butoxy group’s hydrophobicity could enhance pesticide retention on plant surfaces, a trait less pronounced in methoxy analogs .

Research Findings and Challenges

  • Synthetic Accessibility : Alkoxy-substituted benzaldehydes (e.g., 3-methoxy derivatives ) are typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Introducing a butoxy group may require optimized conditions to avoid steric hindrance.
  • Stability Concerns : Fluorine’s strong electronegativity stabilizes the aldehyde group against oxidation, whereas bromine or chlorine substituents may necessitate protective strategies during synthesis .
  • Biological Activity : Hydroxy-substituted analogs (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde ) show antimicrobial activity, but the butoxy variant’s larger substituent might alter target binding specificity.

Biological Activity

3-Butoxy-5-fluorobenzaldehyde (C11_{11}H13_{13}F1_{1}O) is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical chemistry. This article presents a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a butoxy group at the third position and a fluorine atom at the fifth position of the benzaldehyde ring. This unique structure influences its chemical behavior and biological interactions.

Table 1: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
4-FluorobenzaldehydeC7_7H5_5FSimple structure; lacks bulky substituents
3-Methoxy-4-fluorobenzaldehydeC8_8H9_9FContains a methoxy group instead of butoxy
2-Fluoro-5-methylbenzaldehydeC8_8H9_9FDifferent substitution pattern; methyl group present
4-Chloro-3-fluorobenzaldehydeC7_7H6_6ClFChlorine instead of butoxy; different reactivity

The presence of the butoxy group enhances steric bulk and alters electronic properties, potentially leading to distinct chemical behaviors and biological activities compared to similar compounds.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Alkylation Reactions : Using butanol derivatives in the presence of a suitable catalyst.
  • Fluorination Techniques : Employing fluorinating agents to introduce fluorine into the benzene ring.
  • Oxidative Methods : Converting corresponding alcohols or other precursors into the aldehyde form.

The biological activity of this compound is influenced by its ability to interact with various biological targets. The compound's interactions may involve:

  • Enzyme Inhibition : Similar fluorinated compounds have shown potential as inhibitors of mammalian carboxylesterases (CEs), suggesting that this compound may exhibit similar inhibitory effects .
  • Cellular Interaction : Investigations into hydrogen bonding and molecular interactions indicate that its fluorinated nature could affect solubility and bioactivity, enhancing its potential therapeutic applications.

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that fluorinated compounds can inhibit key enzymes involved in metabolic pathways. For instance, symmetrical fluorobenzoins have been shown to effectively inhibit mammalian CEs, which are crucial for drug metabolism . This suggests that this compound may also possess similar inhibitory properties.
  • Pharmacological Potential : The compound's derivatives are being explored for their antimicrobial and anticancer properties. Preliminary studies suggest that modifications to the aldehyde functional group can enhance biological activity, making it a candidate for further pharmacological research.
  • Targeted Drug Development : The unique structural features of this compound allow it to serve as an intermediate in synthesizing biologically active molecules. Its derivatives might be tailored for specific therapeutic targets, particularly in cancer treatment .

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